4-benzyl-1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
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Overview
Description
4-Benzyl-1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a complex organic compound featuring a piperidine ring substituted with a benzyl group and a sulfonyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine typically involves multiple steps:
Formation of the Pyrazole Ring:
Sulfonylation: The pyrazole derivative is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Piperidine Ring Formation: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.
Coupling Reaction: The final step involves coupling the benzyl-substituted piperidine with the sulfonylated pyrazole derivative under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed for introducing halogens.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Sulfide, thiol derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the effects of difluoromethyl and sulfonyl groups on biological systems. It can serve as a probe to investigate enzyme interactions and receptor binding.
Medicine
Medicinally, the compound holds potential as a lead compound for drug development. Its structural features suggest it could interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-benzyl-1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is not fully elucidated. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, through its difluoromethyl and sulfonyl groups. These interactions may modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analogue without the pyrazole and sulfonyl groups, primarily used as a research chemical.
1-(Difluoromethyl)-3,5-dimethylpyrazole: Lacks the piperidine and benzyl groups, used in studies of difluoromethylation.
Sulfonylpiperidine Derivatives: Compounds with similar sulfonyl groups but different substituents on the piperidine ring.
Uniqueness
The uniqueness of 4-benzyl-1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine lies in its combination of structural features. The presence of the difluoromethyl group, sulfonyl group, and benzyl-substituted piperidine ring in a single molecule provides a distinct set of chemical and biological properties not found in simpler analogues.
Properties
Molecular Formula |
C18H23F2N3O2S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-benzyl-1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine |
InChI |
InChI=1S/C18H23F2N3O2S/c1-13-17(14(2)23(21-13)18(19)20)26(24,25)22-10-8-16(9-11-22)12-15-6-4-3-5-7-15/h3-7,16,18H,8-12H2,1-2H3 |
InChI Key |
LCCMVGQXXUHVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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